molecular formula C12H14O3 B8817473 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid

3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B8817473
M. Wt: 206.24 g/mol
InChI Key: QDUBBYWKNCGSOJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O3/c13-10-3-1-2-9(6-10)11(7-12(14)15)8-4-5-8/h1-3,6,8,11,13H,4-5,7H2,(H,14,15)

InChI Key

QDUBBYWKNCGSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (164 g) in DMF (1.64 L) was added water (164 mL), and the mixture was stirred at 90° C. for 7 hr. Water and sodium chloride were added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was back-extracted with saturated aqueous sodium hydrogen carbonate solution, and hydrochloric acid was added until the aqueous layer became pH 4. The reaction mixture was extracted with ethyl acetate, and the extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (100 g) as a brown oil. This compound was used for the next step without further purification.
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164 g
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164 mL
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1.64 L
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Synthesis routes and methods II

Procedure details

5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione 66.6T (14.64 g, 50.43 mmol) in DMF/water (10/1) (220 mL) was heated at 90° C. overnight. The reaction was then diluted with water and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to give 66.6U as a clear oil (10.40 g, 100%).
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14.64 g
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220 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of dioxane and water (10/1 dioxane/water, 22 mL) was added to a flask charged with hydroxyl[(S)-Binap]-rhodium(I) dimer (260 mg, 175 μmol), and 3-aminophenylboronic acid hydrate (81.1) (available from Aldrich) (3.394 g, 21902 μmol) and flushed with nitrogen and (E)-methyl pent-2-enoate (81.2) (available from Acros) (0.500 g, 4380 μmol). The resulting mixture was then stirred at 40° C. overnight. The reaction was diluted with EtOAc and washed with saturated sodium bicarbonate and brine, and then dried over sodium sulfate, filtered, and concentrated. The crude was purified by combiflash chromatography (0 to 20% EtOAc/Hexanes) to provide (R)-methyl 3-(3-aminophenyl)pentanoate or (S)-methyl 3-(3-aminophenyl)pentanoate (8.3) (400 mg, 44.1% yield). The product is believed to be the R enantiomer.
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0 (± 1) mol
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22 mL
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hydroxyl[(S)-Binap]-rhodium(I)
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3.394 g
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0.5 g
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